

"Oxazole-5-acetonitrile" chemical properties and structure

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Compound of Interest

Compound Name: Oxazole-5-acetonitrile

Cat. No.: B3043888

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Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle featuring an oxygen atom at position 1 and a nitrogen atom at position 3.^[1] This arrangement confers a unique set of electronic properties, making it a privileged scaffold in medicinal chemistry. Oxazole-containing molecules exhibit a wide spectrum of biological activities and are core components of numerous natural products and approved pharmaceuticals.^[2]

Oxazole-5-acetonitrile, specifically, is a highly valuable building block. The oxazole core provides a stable, aromatic platform capable of engaging in various biological interactions. The true synthetic versatility, however, lies in the 5-position cyanomethyl (-CH₂CN) group. This functional group is a synthetic linchpin, readily transformable into other critical moieties such as carboxylic acids, amides, and amines, allowing for extensive structure-activity relationship (SAR) studies.^{[3][4]} Understanding the properties and synthesis of this molecule is therefore crucial for leveraging its full potential in the development of novel chemical entities.

Chemical Structure and Physicochemical Properties

The structure of **oxazole-5-acetonitrile** consists of the parent 1,3-oxazole ring substituted at the C5 position with a cyanomethyl group.

Caption: Chemical Structure of **Oxazole-5-acetonitrile**.

While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be calculated and reliably predicted.

Property	Value	Source/Method
Molecular Formula	C ₅ H ₄ N ₂ O	(Calculated)
Molecular Weight	108.10 g/mol	(Calculated)
CAS Number	Not assigned	(Searched)
Appearance	Expected to be a liquid or low-melting solid	(Inference)
Boiling Point	Not determined	(Requires experimental data)
Melting Point	Not determined	(Requires experimental data)
Solubility	Expected to be soluble in polar organic solvents	(Inference based on structure)
pKa (conjugate acid)	~0.8	(Estimated from parent oxazole) ^[5]

Spectroscopic Signature and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **oxazole-5-acetonitrile**. The following sections detail the expected spectral data based on the analysis of the parent oxazole ring and related nitrile-containing compounds.^{[1][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the molecule's hydrogen and carbon framework. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹ H NMR	Predicted δ (ppm)	Multiplicity	Assignment	Rationale
H-2	~7.9-8.1	Singlet (s)	Oxazole C2-H	Deshielded proton adjacent to both O and N.
H-4	~7.1-7.3	Singlet (s)	Oxazole C4-H	Shielded relative to C2-H.
Methylene	~3.8-4.2	Singlet (s)	-CH ₂ CN	Protons on the carbon adjacent to the electron-withdrawing nitrile and the oxazole ring.[6]

¹³ C NMR	Predicted δ (ppm)	Assignment	Rationale
C-2	~150-152	Oxazole C2	Carbon situated between two heteroatoms.[7]
C-5	~138-140	Oxazole C5	Quaternary carbon attached to the cyanomethyl group.
C-4	~125-127	Oxazole C4	CH carbon of the oxazole ring.
Nitrile	~115-118	-CN	Characteristic chemical shift for a nitrile carbon.[6]
Methylene	~15-20	-CH ₂ CN	Aliphatic carbon attached to the nitrile and the ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Frequency (cm ⁻¹)	Assignment	Intensity
~3150	C-H stretch (aromatic)	Medium
~2260-2240	C≡N stretch (nitrile)	Medium, Sharp[8]
~1580	C=N stretch (oxazole ring)	Strong
~1480	C=C stretch (oxazole ring)	Medium
~1100	C-O-C stretch (oxazole ring)	Strong[9]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

m/z Value	Assignment	Rationale
108	[M] ⁺	Molecular Ion
107	[M-H] ⁺	Loss of a hydrogen atom.[10]
81	[M-HCN] ⁺	Loss of hydrogen cyanide.[10]
68	[M-CH ₂ CN] ⁺	Loss of the acetonitrile radical.
40	[C ₂ H ₂ N] ⁺	Fragment from ring cleavage. [10]

Synthesis and Reactivity

The construction of the 5-substituted oxazole core is a well-established field in organic chemistry. The Van Leusen oxazole synthesis stands out as a particularly robust and versatile method for this purpose.[2]

The Van Leusen Oxazole Synthesis

This reaction provides a direct route to 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).^[11] The power of this method lies in the unique trifunctional nature of TosMIC, which acts as a C2N1 synthon.^[2]

The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.^{[11][12]}

Caption: Key steps in the Van Leusen oxazole synthesis pathway.

Experimental Protocol: Synthesis of Oxazole-5-acetonitrile

Disclaimer: This is a representative protocol. All reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Reagents:

- Tosylmethyl isocyanide (TosMIC) (1.0 eq)
- Glycolonitrile or a suitable protected aldehyde equivalent (1.0 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Methanol (CH_3OH), anhydrous

Procedure:

- To a stirred solution of TosMIC in anhydrous methanol at 0 °C under an inert atmosphere (N_2 or Ar), add potassium carbonate in one portion.
- Stir the resulting suspension for 15-20 minutes at 0 °C.
- Add a solution of the aldehyde (e.g., glycolonitrile) in anhydrous methanol dropwise over 10 minutes.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.
- Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **oxazole-5-acetonitrile**.

Key Reactivity

The reactivity of **oxazole-5-acetonitrile** is dictated by both the heterocyclic ring and the cyanomethyl substituent.

- Oxazole Ring: The oxazole ring is aromatic but less so than thiazole.^[5] It is generally resistant to electrophilic substitution. Deprotonation can occur at the C2 position, which is the most acidic proton on the ring.^[5]
- Cyanomethyl Group: This group is the primary site of synthetic manipulation.
 - Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield oxazole-5-acetic acid.
 - Reduction: The nitrile can be reduced to form 2-(oxazol-5-yl)ethan-1-amine, a valuable primary amine.
 - Alpha-Alkylation: The methylene protons are acidic and can be deprotonated with a suitable base, allowing for alkylation at the α -position.^[13]

Applications in Drug Discovery and Synthesis

Oxazole-5-acetonitrile is not typically a final drug product but rather a crucial intermediate. Its value stems from the synthetic transformations enabled by the cyanomethyl group.

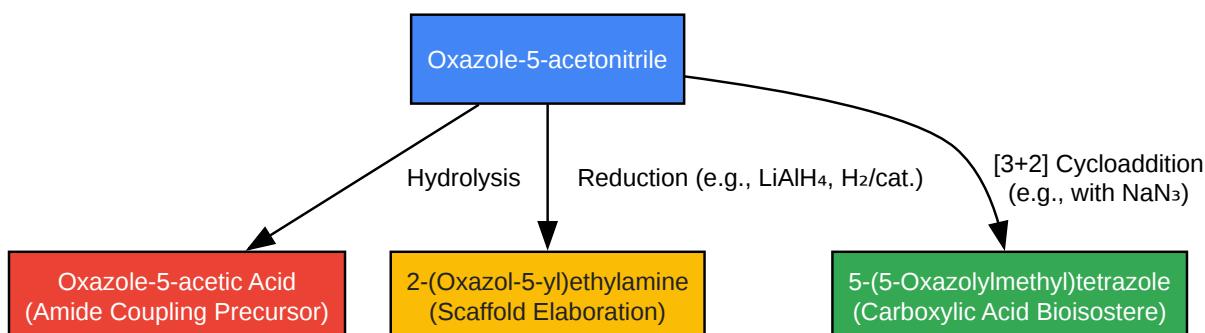


Figure 3: Synthetic Utility of Oxazole-5-acetonitrile

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